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Compound of Interest

Compound Name:
O-Isopropylhydroxylamine

hydrochloride

Cat. No.: B044903 Get Quote

For researchers, scientists, and professionals in drug development, accurate and

comprehensive spectroscopic data is paramount for compound identification, characterization,

and quality control. This guide provides a comparative overview of the spectroscopic data for

O-Isopropylhydroxylamine hydrochloride and related O-alkylhydroxylamine derivatives. The

information is presented to facilitate objective comparison and is supported by detailed

experimental protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for O-Isopropylhydroxylamine
hydrochloride and two common alternatives, O-Methylhydroxylamine hydrochloride and O-

Ethylhydroxylamine hydrochloride. This allows for a direct comparison of their structural

features as reflected in their NMR, IR, and mass spectra.

Table 1: ¹H NMR Spectroscopic Data
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Compound Functional Group
Chemical Shift (δ,
ppm)

Multiplicity

O-

Isopropylhydroxylamin

e HCl

-CH(CH₃)₂ ~3.5 Septet

-CH(CH₃)₂ ~1.2 Doublet

O-

Methylhydroxylamine

HCl

-OCH₃ ~3.8 Singlet

O-Ethylhydroxylamine

HCl
-OCH₂CH₃ ~4.0 Quartet

-OCH₂CH₃ ~1.3 Triplet

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Atom Chemical Shift (δ, ppm)

O-Isopropylhydroxylamine HCl CH(CH₃)₂ Not available

-CH(CH₃)₂ Not available

O-Methylhydroxylamine HCl -OCH₃ ~60

O-Ethylhydroxylamine HCl -OCH₂CH₃ ~68

-OCH₂CH₃ ~14

Table 3: IR Spectroscopic Data
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Compound Functional Group Absorption Range (cm⁻¹)

O-Isopropylhydroxylamine HCl N-H stretch 3200-3000

C-H stretch (sp³) 2980-2850

N-O stretch 1000-850

C-O stretch 1150-1050

O-Methylhydroxylamine HCl N-H stretch 3200-3000

C-H stretch (sp³) 2980-2850

N-O stretch 1000-850

C-O stretch 1150-1050

O-Ethylhydroxylamine HCl N-H stretch 3200-3000

C-H stretch (sp³) 2980-2850

N-O stretch 1000-850

C-O stretch 1150-1050

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) [m/z]
Key Fragmentation Peaks
[m/z]

O-Isopropylhydroxylamine HCl 75 (free base) Not available

O-Methylhydroxylamine HCl 47 (free base) Not available

O-Ethylhydroxylamine HCl 61 (free base) Not available

Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The

following are standard protocols for acquiring NMR, IR, and MS data for compounds like O-
Isopropylhydroxylamine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the sample (e.g., O-Isopropylhydroxylamine hydrochloride) and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for referencing the chemical shifts to 0 ppm.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a pulse sequence with proton decoupling to simplify the spectrum. A

larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

types of protons.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

Data Processing:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS).
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In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam, causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound, from sample preparation to structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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